2-{[1,1'-BIPHENYL]-4-YLOXY}-N-(2-FLUOROPHENYL)ACETAMIDE
Overview
Description
2-{[1,1’-BIPHENYL]-4-YLOXY}-N-(2-FLUOROPHENYL)ACETAMIDE is an organic compound known for its unique structural properties and potential applications in various fields. This compound features a biphenyl group linked to an acetamide moiety through an ether linkage, with a fluorophenyl group attached to the nitrogen atom of the acetamide. The presence of these functional groups imparts distinct chemical and physical properties to the compound, making it a subject of interest in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[1,1’-BIPHENYL]-4-YLOXY}-N-(2-FLUOROPHENYL)ACETAMIDE typically involves the following steps:
Formation of the Biphenyl Ether: The biphenyl ether linkage can be formed using a Suzuki-Miyaura coupling reaction, which involves the reaction of a boronic acid derivative of biphenyl with an aryl halide in the presence of a palladium catalyst.
Acetamide Formation: The acetamide moiety can be introduced through an acylation reaction, where an acyl chloride reacts with an amine to form the corresponding amide.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of efficient catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-{[1,1’-BIPHENYL]-4-YLOXY}-N-(2-FLUOROPHENYL)ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are commonly employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
2-{[1,1’-BIPHENYL]-4-YLOXY}-N-(2-FLUOROPHENYL)ACETAMIDE has several applications in scientific research:
Biology: The compound’s structural features make it a candidate for studying interactions with biological macromolecules, such as proteins and nucleic acids.
Industry: Used in the development of materials with unique properties, such as polymers and liquid crystals.
Mechanism of Action
The mechanism of action of 2-{[1,1’-BIPHENYL]-4-YLOXY}-N-(2-FLUOROPHENYL)ACETAMIDE involves its interaction with molecular targets through various pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, influencing their activity and function.
Pathways Involved: It can modulate signaling pathways, such as those involved in cell growth, differentiation, and apoptosis.
Comparison with Similar Compounds
Similar Compounds
N-(4-Fluorophenyl)-2-chloroacetamide: Shares the acetamide and fluorophenyl groups but differs in the presence of a chloro substituent.
N-(2-Fluorophenyl)acetamide: Similar structure but lacks the biphenyl ether linkage.
Properties
IUPAC Name |
N-(2-fluorophenyl)-2-(4-phenylphenoxy)acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16FNO2/c21-18-8-4-5-9-19(18)22-20(23)14-24-17-12-10-16(11-13-17)15-6-2-1-3-7-15/h1-13H,14H2,(H,22,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YJYGKBJBXLACDU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)OCC(=O)NC3=CC=CC=C3F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16FNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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